molecular formula C10H15Cl3N2OS2 B2537280 3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide CAS No. 295346-52-0

3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide

Cat. No.: B2537280
CAS No.: 295346-52-0
M. Wt: 349.71
InChI Key: DIKZVCFMBQYOSD-UHFFFAOYSA-N
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Description

This compound features a butanamide backbone substituted with a 2,2,2-trichloroethyl group and a 4,5-dihydro-1,3-thiazol-2-ylsulfanyl moiety. Its molecular formula is C₁₁H₁₄Cl₃N₂OS₂, with a molecular weight of 363.72 g/mol. The structure includes three chlorine atoms, a partially saturated thiazole ring, and sulfanyl linkage, which may influence its physicochemical properties, such as lipophilicity and hydrogen-bonding capacity (hydrogen bond acceptors: 4; donors: 2).

Properties

IUPAC Name

3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15Cl3N2OS2/c1-6(2)5-7(16)15-8(10(11,12)13)18-9-14-3-4-17-9/h6,8H,3-5H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIKZVCFMBQYOSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC(C(Cl)(Cl)Cl)SC1=NCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl3N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

standard organic synthesis techniques, including batch and continuous flow processes, can be adapted for its production .

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .

Scientific Research Applications

3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring is known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of biological molecules. The trichloromethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolylmethylcarbamate Analogs (Pharmacopeial Forum, 2017)

Compounds s , t , y , and z from Pharmacopeial Forum (2017) share thiazole-related motifs but differ in substituents and functional groups:

  • Key Differences: Compound s: Incorporates a benzyl-oxazolidinone group, increasing steric bulk and aromaticity compared to the trichloroethyl group in the target compound. Compound y: Contains a hydroxy-diphenylhexan-2-ylcarbamate group, enhancing hydrogen-bonding capacity (acceptors: ~6; donors: ~3) versus the target compound’s simpler sulfanyl-ethyl chain. Biological Implications: These analogs are designed for targeted therapies (e.g., enzyme inhibition), whereas the trichloroethyl group in the target compound may prioritize halogen-driven interactions (e.g., pesticidal activity) .
Table 1: Structural and Functional Comparison
Compound Molecular Formula Key Functional Groups Hydrogen Bond (Acceptors/Donors) Potential Application
Target Compound C₁₁H₁₄Cl₃N₂OS₂ Trichloroethyl, dihydrothiazole-sulfanyl 4 / 2 Agrochemical/Pharmaceutical
Compound s C₃₃H₃₈N₄O₆S Benzyl-oxazolidinone, hydroperoxy-thiazole 6 / 3 Enzyme inhibition
Semagacestat C₁₉H₂₇N₃O₄ Benzazepin-1-yl, hydroxybutanoyl 5 / 3 Alzheimer’s disease therapy
MLS000573697 C₁₇H₂₁Cl₃N₄OS₂ Tetrahydrobenzothiophene-cyano 4 / 3 Undisclosed (structural analog)

Semagacestat (LY450139)

Semagacestat, a γ-secretase inhibitor for Alzheimer’s disease, shares the butanamide backbone but diverges in substituents:

  • Structural Contrasts :
    • The target compound’s trichloroethyl and thiazole-sulfanyl groups increase halogen density and lipophilicity (ClogP ~3.5 estimated) versus Semagacestat’s polar hydroxy and benzazepin-1-yl groups (ClogP ~2.1).
    • Pharmacokinetic Implications : Semagacestat’s polar groups enhance aqueous solubility, favoring CNS penetration, while the target compound’s trichloroethyl group may limit blood-brain barrier transit .

MLS000573697: A Tetrahydrobenzothiophene Analog

This analog (C₁₇H₂₁Cl₃N₄OS₂) replaces the dihydrothiazole-sulfanyl group with a 3-cyano-tetrahydrobenzothiophene-carbamothioyl group:

  • The cyano group introduces a strong electron-withdrawing effect, altering electronic distribution compared to the sulfanyl group in the target compound.
  • Hydrogen Bonding: Both compounds have 4 acceptors, but MLS000573697 has an additional donor (3 vs. 2), improving solubility in polar solvents .

Biological Activity

3-Methyl-N-[2,2,2-trichloro-1-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)ethyl]butanamide is a complex organic compound with potential biological activities. Its unique structure includes a thiazole moiety and a trichloroethyl group, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H15Cl3N2OS2C_{10}H_{15}Cl_3N_2OS_2, and it has a molecular weight of approximately 330.57 g/mol. The compound features:

  • Thiazole ring : Known for its role in various biological activities.
  • Trichloroethyl group : Imparts unique reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. For instance, thiazole derivatives have been shown to inhibit the growth of various bacteria and fungi. The presence of electron-withdrawing groups in the structure enhances their efficacy against microbial pathogens .

Antitumor Activity

Thiazole-containing compounds have been studied for their anticancer properties. They often demonstrate cytotoxic effects against cancer cell lines. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can significantly influence their anticancer activity. For example, certain thiazole derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .

In Vitro Studies

In vitro studies conducted on similar thiazole compounds reveal that they can induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways and caspase activation. For example, one study reported that a thiazole derivative exhibited an IC50 value of 1.61 µg/mL against Jurkat cells, suggesting potent anticancer activity .

Binding Affinity Studies

Binding affinity studies using techniques such as surface plasmon resonance have demonstrated that this compound interacts effectively with specific receptors involved in inflammatory responses. These interactions are crucial for understanding the compound's mechanism of action and optimizing its pharmacological profile.

Summary of Biological Activities

Activity Type Description IC50 Values
AntimicrobialEffective against various bacterial strainsVaries by compound
AntitumorInduces apoptosis in cancer cell lines1.61 µg/mL (Jurkat cells)
Inflammatory ModulationInteracts with receptors involved in inflammation pathwaysSpecific binding affinities

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